3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane
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Overview
Description
3-(prop-2-yn-1-yl)-1-azaspiro[33]heptane is a spirocyclic compound featuring a unique azaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid has been proposed as an efficient method to obtain spirocyclic compounds . The reaction proceeds smoothly under mild conditions, yielding the desired product in high quantities.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability. This includes using cost-effective catalysts and reagents, as well as ensuring the reaction conditions are suitable for large-scale production. The use of phase-transfer catalysis and other advanced techniques can enhance the efficiency and yield of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A compound with a propargyl group and similar reactivity.
Uniqueness
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is unique due to its specific azaspiro structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2731009-45-1 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.2 |
Purity |
90 |
Origin of Product |
United States |
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